molecular formula C8H7ClN2O2S B13295381 5-Chloro-2-cyano-N-methylbenzene-1-sulfonamide

5-Chloro-2-cyano-N-methylbenzene-1-sulfonamide

Cat. No.: B13295381
M. Wt: 230.67 g/mol
InChI Key: TWKSXBRJAZGVNQ-UHFFFAOYSA-N
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Description

5-Chloro-2-cyano-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C8H7ClN2O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyano-N-methylbenzene-1-sulfonamide typically involves the reaction of 5-chloro-2-cyanobenzenesulfonyl chloride with N-methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyano-N-methylbenzene-1-sulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound .

Scientific Research Applications

5-Chloro-2-cyano-N-methylbenzene-1-sulfonamide is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent due to its biological activity.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyano-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-cyano-N-methylbenzene-1-sulfonamide is unique due to the presence of both chloro and cyano groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research .

Properties

Molecular Formula

C8H7ClN2O2S

Molecular Weight

230.67 g/mol

IUPAC Name

5-chloro-2-cyano-N-methylbenzenesulfonamide

InChI

InChI=1S/C8H7ClN2O2S/c1-11-14(12,13)8-4-7(9)3-2-6(8)5-10/h2-4,11H,1H3

InChI Key

TWKSXBRJAZGVNQ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)Cl)C#N

Origin of Product

United States

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